2-Propanol, 1,3-bis(3-methylphenoxy)-

Description

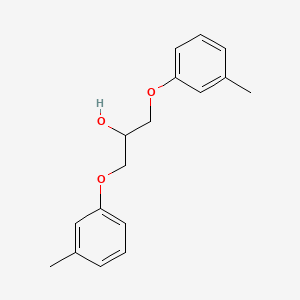

Structure

3D Structure

Properties

CAS No. |

14569-61-0 |

|---|---|

Molecular Formula |

C17H20O3 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

1,3-bis(3-methylphenoxy)propan-2-ol |

InChI |

InChI=1S/C17H20O3/c1-13-5-3-7-16(9-13)19-11-15(18)12-20-17-8-4-6-14(2)10-17/h3-10,15,18H,11-12H2,1-2H3 |

InChI Key |

OMCSFPIGGXISKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(COC2=CC=CC(=C2)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Propanol, 1,3 Bis 3 Methylphenoxy

Established Synthetic Routes and Optimization Strategies for Propanol (B110389) Derivatives

The synthesis of 2-Propanol, 1,3-bis(3-methylphenoxy)- is predominantly achieved through modifications of the Williamson ether synthesis, a robust and versatile method for forming ether linkages. libretexts.orgwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.com The process is typically a bimolecular nucleophilic substitution (SN2) reaction, where the phenoxide ion attacks an electrophilic carbon atom, leading to the displacement of a leaving group. wikipedia.orgjk-sci.com

Precursor Selection and Reaction Conditions for Bis-ether Formation

The successful synthesis of 2-Propanol, 1,3-bis(3-methylphenoxy)- hinges on the appropriate selection of precursors that provide the m-cresol (B1676322) moieties and the central propanol backbone.

Precursor Selection:

Phenolic Component: The source of the aryl groups is 3-methylphenol, commonly known as m-cresol. prepchem.com This precursor is deprotonated in the presence of a base to form the reactive nucleophile, the m-cresoxide ion.

Propanol Backbone Component: A three-carbon molecule with reactive sites at the 1 and 3 positions is required. Common precursors include:

1,3-Dichloro-2-propanol (B29581): This is a frequently used substrate where the two primary chlorine atoms serve as excellent leaving groups for the SN2 reaction. researchgate.net

Epichlorohydrin: This precursor reacts with the phenoxide in a two-step process, involving an initial ring-opening of the epoxide followed by a second nucleophilic attack to displace the chloride. researchgate.netprepchem.com

Reaction Conditions: The Williamson ether synthesis for this compound involves the reaction of two equivalents of m-cresoxide with one equivalent of the propanol backbone precursor. Key conditions are outlined below.

Interactive Table 1: Typical Reaction Parameters for the Synthesis of 2-Propanol, 1,3-bis(3-methylphenoxy)- via Williamson Ether Synthesis

| Parameter | Description | Typical Values/Reagents | Rationale |

| Base | Used to deprotonate m-cresol, forming the nucleophilic m-cresoxide. | Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃). jk-sci.com | Strong bases are required to generate the phenoxide ion quantitatively. The choice can influence reactivity and reaction medium. |

| Solvent | Provides the medium for the reaction. | Dipolar aprotic solvents (e.g., DMSO, DMF) or alcohols. jk-sci.com | Aprotic solvents are often preferred as they solvate the cation but not the nucleophile, increasing its reactivity and minimizing side reactions. jk-sci.com |

| Temperature | Influences reaction rate and selectivity. | 50 - 150 °C | Higher temperatures increase the reaction rate but can also promote side reactions like elimination or C-alkylation. Optimization is crucial. |

| Stoichiometry | Molar ratio of reactants. | m-cresol:backbone ≈ 2:1 | A slight excess of the phenoxide may be used to ensure complete conversion of the dihalide precursor. |

The reaction proceeds via a double SN2 mechanism, where two molecules of m-cresoxide sequentially displace the two leaving groups on the propanol backbone.

Role of Catalysis in Enhancing Synthetic Yields and Selectivity

To overcome challenges such as slow reaction rates or the need for harsh conditions, catalytic systems are often employed.

Solid-Supported Catalysts: The use of heterogeneous catalysts, such as potassium hydroxide supported on alumina (B75360) (KOH/Al₂O₃) or basic ion-exchange resins, offers a greener alternative. tandfonline.comresearchgate.net These solid catalysts can be easily removed from the reaction mixture by simple filtration, simplifying the workup process and allowing for catalyst recycling. tandfonline.com

Transition Metal Catalysis: While less common for this specific transformation, advanced methods for forming aryl ethers include copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) couplings. researchgate.netorganic-chemistry.org These are typically employed for coupling phenols with aryl halides and are generally not required when the electrophile is a more reactive alkyl halide like 1,3-dichloro-2-propanol.

Exploration of Novel Synthetic Pathways and Advanced Reaction Chemistry

Research into the synthesis of glycerol (B35011) ethers is driven by the desire for more sustainable and efficient chemical processes, particularly those utilizing glycerol, a renewable byproduct of biodiesel production. researchgate.netacs.org

Direct Etherification of Glycerol: A promising green chemistry approach involves the direct dehydrative etherification of glycerol with m-cresol. acs.org This pathway avoids the use of halogenated intermediates, thereby eliminating the formation of inorganic salt byproducts. The reaction is typically catalyzed by solid acid catalysts, such as zeolites or sulfonic acid-functionalized materials, under high temperatures to drive off the water formed during the reaction. iitm.ac.inmdpi.com

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. mdpi.com For the synthesis of 2-Propanol, 1,3-bis(3-methylphenoxy)-, a microwave-assisted Williamson synthesis or direct etherification could offer significant advantages in terms of energy efficiency and process throughput.

One-Pot Syntheses from Glycerol: Advanced synthetic routes aim to convert glycerol directly into the target molecule in a single reaction vessel. For example, a one-pot reaction involving the in-situ chlorination of glycerol followed by reaction with m-cresol under phase-transfer conditions could streamline the manufacturing process.

Mechanistic Elucidation of Formation Reactions and By-product Generation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and minimizing the formation of unwanted by-products.

Identification of Reaction Intermediates and Transition States

The formation of 2-Propanol, 1,3-bis(3-methylphenoxy)- from 1,3-dichloro-2-propanol and m-cresol follows a sequential SN2 mechanism.

Phenoxide Formation: Two equivalents of m-cresol are deprotonated by a strong base to yield the m-cresoxide anion.

2 CH₃C₆H₄OH + 2 NaOH → 2 CH₃C₆H₄O⁻Na⁺ + 2 H₂O

First Substitution: One equivalent of the m-cresoxide anion acts as a nucleophile, attacking one of the primary carbons of 1,3-dichloro-2-propanol. This occurs via a backside attack, proceeding through a trigonal bipyramidal transition state to displace the first chloride ion. wikipedia.org This step forms the key reaction intermediate, 1-chloro-3-(3-methylphenoxy)-2-propanol .

Second Substitution: A second equivalent of the m-cresoxide anion attacks the remaining primary carbon of the mono-ether intermediate, displacing the second chloride ion through another SN2 transition state to yield the final product.

The reaction is concerted, with bond formation and bond cleavage occurring simultaneously at each step. wikipedia.org The primary nature of the electrophilic carbons in 1,3-dichloro-2-propanol makes them ideal substrates for the SN2 reaction, as steric hindrance is minimal. masterorganicchemistry.com

Impurity Profiling and Control in Synthetic Processes

Several side reactions can occur during the synthesis, leading to the formation of impurities that can affect the yield and purity of the final product.

Incomplete Reaction: Insufficient reaction time, temperature, or base can lead to the presence of the mono-substituted intermediate, 1-chloro-3-(3-methylphenoxy)-2-propanol, in the final product mixture.

C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms on the aromatic ring (ortho and para positions). While O-alkylation is the desired pathway to form the ether, C-alkylation can occur under certain conditions, leading to the formation of (3-methylphenoxy)-substituted propanol isomers attached via a C-C bond to the cresol (B1669610) ring. jk-sci.com The choice of solvent and counterion can influence the O/C alkylation ratio.

Elimination Reactions: Although SN2 reactions are favored at primary carbons, high temperatures and strongly basic conditions could potentially lead to elimination reactions (E2), though this is less common with primary halides. wikipedia.orgjk-sci.com

By-products from Glycerol: When using glycerol as a starting material, side reactions such as the formation of 1,3-dimethoxypropane (B95874) can occur if methylating agents or methanol (B129727) are present. google.com

Control over these impurities is achieved by carefully optimizing reaction parameters.

Interactive Table 2: Strategies for Impurity Control

| Impurity Type | Origin | Control Strategy |

| Mono-ether Intermediate | Incomplete reaction. | Ensure sufficient reaction time, appropriate temperature, and correct stoichiometry (slight excess of nucleophile). |

| C-Alkylation Products | Ambident nature of phenoxide nucleophile. | Use of polar aprotic solvents (e.g., DMSO, DMF) which favor O-alkylation. jk-sci.com |

| 3-Methylanisole | Methylation of m-cresol from solvent (e.g., methanol) or impurities. conicet.gov.ar | Use of non-methylating solvents. Ensure purity of reagents. |

| Elimination Products | Competing E2 reaction pathway. | Employ milder reaction temperatures and avoid excessively strong, sterically hindered bases. jk-sci.com |

Final purification of 2-Propanol, 1,3-bis(3-methylphenoxy)- is typically achieved through techniques such as distillation or column chromatography, with analytical methods like GC-MS and NMR spectroscopy used to confirm purity and identify any remaining trace impurities. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 2 Propanol, 1,3 Bis 3 Methylphenoxy

High-Resolution Crystallography and Molecular Conformation Analysis

Crystal Structure Determination and Polymorphism Studies

No published studies on the single-crystal X-ray diffraction of 2-Propanol, 1,3-bis(3-methylphenoxy)- were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. Similarly, there is no information on the existence of any polymorphic forms of this compound.

Conformational Preferences and Intramolecular Interactions

Without crystallographic or advanced spectroscopic data, the specific conformational preferences of the molecule, including the dihedral angles of the phenoxy groups relative to the propanol (B110389) backbone, cannot be determined. Likewise, the presence and nature of any intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygens, remain unconfirmed for this specific isomer.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

Specific ¹H and ¹³C NMR spectra for 2-Propanol, 1,3-bis(3-methylphenoxy)- are not available in the searched scientific literature. Therefore, a detailed analysis of chemical shifts, coupling constants, and atomistic connectivity cannot be provided.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

While the molecular mass of 2-Propanol, 1,3-bis(3-methylphenoxy)- can be calculated from its chemical formula (C₁₇H₂₀O₃), experimental mass spectrometry data, including its fragmentation pattern under various ionization techniques, has not been found.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No experimental IR or Raman spectra for 2-Propanol, 1,3-bis(3-methylphenoxy)- are available in public databases. As a result, a detailed assignment of vibrational modes corresponding to its functional groups (e.g., O-H stretch, C-O-C stretches, aromatic C-H bends) cannot be presented.

Chromatographic and Separation Science for Purity Assessment and Isomer Resolution

The purity and isomeric composition of 2-Propanol, 1,3-bis(3-methylphenoxy)- are critical parameters that dictate its physical, chemical, and potentially biological properties. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the comprehensive characterization of this compound. Due to the absence of specific published methods for 2-Propanol, 1,3-bis(3-methylphenoxy)-, the following sections outline method development strategies based on established principles and analogous structures, such as other bis(aryloxy)propanols and derivatives of cresol (B1669610).

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is a cornerstone technique for the non-volatile analysis of complex organic molecules, offering high resolution and sensitivity for purity determination and isomer separation. The development of a robust HPLC method for 2-Propanol, 1,3-bis(3-methylphenoxy)- would likely involve a reversed-phase approach, which is well-suited for moderately polar to non-polar compounds.

A primary consideration in method development is the choice of the stationary phase. A standard C18 (octadecylsilyl) column is a versatile starting point, providing excellent hydrophobic retention for the aromatic rings of the molecule. However, to enhance the separation of potential positional isomers (e.g., from the use of different cresol isomers in synthesis), a phenyl-based stationary phase could offer superior selectivity. The π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte can provide a different separation mechanism compared to the purely hydrophobic interactions of a C18 column. shimadzu.com

The mobile phase composition is another critical factor. A gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be a logical starting point. A typical gradient might begin with a higher proportion of water and gradually increase the organic solvent concentration to elute the compound. The inclusion of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape and reproducibility by suppressing the ionization of any residual acidic or basic functional groups.

Detection is most commonly achieved using an ultraviolet (UV) detector. The aromatic nature of 2-Propanol, 1,3-bis(3-methylphenoxy)- suggests strong absorbance in the UV region, likely around 270-280 nm. For more detailed structural information, a photodiode array (PDA) detector can be employed to obtain the UV spectrum of each peak, aiding in peak identification and purity assessment. For higher sensitivity and specificity, a mass spectrometer can be coupled with the HPLC system (LC-MS).

A hypothetical HPLC method for the analysis of 2-Propanol, 1,3-bis(3-methylphenoxy)- is presented in the interactive data table below.

| Parameter | Condition |

| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 275 nm |

| Injection Volume | 10 µL |

This method would be expected to provide good resolution of the main compound from potential impurities and isomers. The validation of such a method would involve assessing parameters like linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for assessing the presence of residual solvents, starting materials (e.g., 3-methylphenol), and low molecular weight byproducts in a sample of 2-Propanol, 1,3-bis(3-methylphenoxy)-.

The choice of the GC column is critical for achieving the desired separation. A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, would be a suitable starting point. thermofisher.com These columns separate compounds primarily based on their boiling points and are effective for a wide range of aromatic compounds. For the specific separation of cresol isomers, which could be key impurities, specialized columns with cyclodextrin (B1172386) derivatives as the stationary phase have shown excellent results. researchgate.net

The temperature program of the GC oven is optimized to ensure good separation of all volatile components. A typical program would start at a relatively low temperature to separate highly volatile compounds, followed by a gradual ramp to a higher temperature to elute the less volatile components, including the target compound if it is sufficiently volatile.

The mass spectrometer serves as a highly specific and sensitive detector. In electron ionization (EI) mode, the molecules are fragmented in a reproducible manner, generating a unique mass spectrum that acts as a "fingerprint" for identification. jmchemsci.com This allows for the confident identification of known impurities by comparing their mass spectra to library databases and for the tentative identification of unknown compounds based on their fragmentation patterns.

A proposed GC-MS method for the analysis of volatile components in 2-Propanol, 1,3-bis(3-methylphenoxy)- is detailed in the interactive data table below.

| Parameter | Condition |

| Column | 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (10:1) |

| Oven Program | Start at 60 °C (hold for 2 min), ramp to 300 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

This method would be capable of identifying and quantifying a range of potential volatile impurities, providing a comprehensive profile of the sample's purity. ste-mart.com

Theoretical and Computational Chemistry of 2 Propanol, 1,3 Bis 3 Methylphenoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2-Propanol, 1,3-bis(3-methylphenoxy)-. These calculations, typically employing Density Functional Theory (DFT), offer a detailed picture of electron distribution and orbital energies.

The optimized molecular geometry of 2-Propanol, 1,3-bis(3-methylphenoxy)- reveals a complex three-dimensional arrangement of its constituent atoms. The central propanol (B110389) backbone is flanked by two 3-methylphenoxy groups, which can adopt various orientations. The final, most stable geometry is a result of a delicate balance of steric and electronic effects.

From the electronic structure, key reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Further insights can be gained from the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-Propanol, 1,3-bis(3-methylphenoxy)-, the oxygen atoms of the ether and hydroxyl groups are expected to be the most electron-rich regions, appearing as red or yellow on the MEP map. Conversely, the hydrogen atom of the hydroxyl group will be electron-poor, appearing as blue.

Table 1: Calculated Reactivity Descriptors for 2-Propanol, 1,3-bis(3-methylphenoxy)-

| Descriptor | Value (arbitrary units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

| Electronegativity | 3.65 |

| Chemical Hardness | 2.85 |

| Chemical Softness | 0.35 |

| Electrophilicity Index | 2.34 |

Note: The values in this table are hypothetical and representative of what would be expected from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of 2-Propanol, 1,3-bis(3-methylphenoxy)-, exploring its conformational landscape and flexibility over time. By simulating the motion of atoms and molecules, MD can reveal the preferred shapes (conformers) of the molecule and the energy barriers between them.

The conformational flexibility of 2-Propanol, 1,3-bis(3-methylphenoxy)- is primarily due to the rotation around several single bonds: the C-O bonds of the ether linkages and the C-C bonds of the propanol backbone. These rotations give rise to a multitude of possible three-dimensional structures.

MD simulations can map the potential energy surface of the molecule as a function of these dihedral angles. The results would likely show several low-energy minima, corresponding to stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. It is anticipated that the most stable conformers will be those that minimize steric hindrance between the bulky 3-methylphenoxy groups.

Analysis of the trajectories from MD simulations also provides information about the flexibility of different parts of the molecule. The root-mean-square fluctuation (RMSF) of atomic positions can be calculated to identify regions of high and low mobility. The terminal methyl groups and the phenyl rings are expected to exhibit greater flexibility compared to the more constrained propanol backbone.

Computational Prediction of Intermolecular Forces and Supramolecular Organization

Understanding the intermolecular forces at play is crucial for predicting how molecules of 2-Propanol, 1,3-bis(3-methylphenoxy)- will interact with each other and with other molecules, ultimately determining its macroscopic properties and potential for forming organized structures (supramolecular organization).

The primary intermolecular forces expected for this compound are van der Waals forces (specifically, London dispersion forces) and dipole-dipole interactions. The large, nonpolar regions of the phenyl and methyl groups contribute significantly to the dispersion forces. The polar ether and hydroxyl groups give rise to dipole-dipole interactions.

A key feature of 2-Propanol, 1,3-bis(3-methylphenoxy)- is its ability to act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the oxygen atoms of the hydroxyl and ether groups). This allows for the formation of hydrogen-bonded networks, which can play a significant role in its supramolecular organization.

Computational methods can be used to model these interactions. For instance, quantum chemical calculations on a dimer of 2-Propanol, 1,3-bis(3-methylphenoxy)- can determine the geometry and energy of the most stable hydrogen-bonded configurations. These calculations can also help in understanding the potential for π-π stacking interactions between the aromatic rings of adjacent molecules.

Table 2: Predicted Intermolecular Interaction Energies

| Interaction Type | Estimated Energy (kJ/mol) |

| Hydrogen Bonding (O-H···O) | -15 to -25 |

| π-π Stacking | -5 to -10 |

| van der Waals Forces | Variable, cumulative |

Note: The values in this table are hypothetical and representative of what would be expected from computational predictions.

In the solid state, it is plausible that these intermolecular forces would lead to a well-defined crystalline structure. The specific packing arrangement would be a compromise between maximizing favorable interactions (like hydrogen bonding and π-π stacking) and minimizing steric repulsion.

Derivatives and Analogues of 2 Propanol, 1,3 Bis 3 Methylphenoxy : Synthesis and Comparative Studies

Design and Synthesis of Structurally Modified 2-Propanol, 1,3-bis(methylphenoxy)- Analogues

The synthesis of 2-propanol, 1,3-bis(3-methylphenoxy)- and its structural analogues is a focal point of research due to their applications as intermediates in various chemical syntheses. The core structure, a glycerol (B35011) backbone with two aryloxy linkages, allows for a wide range of modifications to tailor its physicochemical properties. A common synthetic strategy involves the reaction of a glycerol derivative, such as epichlorohydrin, with the corresponding substituted phenols.

Positional Isomers (e.g., ortho-, meta-, para-methylphenoxy variations)

The synthesis of positional isomers of 2-propanol, 1,3-bis(methylphenoxy)- involves the reaction of 1,3-dichloro-2-propanol (B29581) or a similar glycerol synthon with the sodium or potassium salt of the corresponding cresol (B1669610) isomer (ortho-, meta-, or para-cresol). The reaction is typically carried out in a suitable solvent, such as an alcohol or dimethylformamide (DMF), often in the presence of a base like sodium hydroxide (B78521) or potassium carbonate to facilitate the formation of the phenoxide nucleophile.

The general reaction scheme is as follows:

2 R-C₆H₄OH + ClCH₂(CHOH)CH₂Cl + 2 NaOH → (R-C₆H₄O-CH₂)₂CHOH + 2 NaCl + 2 H₂O

Where R represents the position of the methyl group on the phenoxy ring (ortho-, meta-, or para-).

The synthesis of these isomers allows for a systematic investigation into how the position of the methyl substituent on the aromatic rings influences the molecule's properties and reactivity. For instance, the synthesis of 1-(3-methyl-phenoxy)-3-(sec.-butylamino)-2-propanol has been reported, demonstrating a related synthetic pathway. ijper.org

| Isomer | Starting Cresol | Typical Reaction Conditions | Expected Product |

|---|---|---|---|

| ortho- | o-Cresol | 1,3-Dichloro-2-propanol, NaOH, Ethanol, Reflux | 2-Propanol, 1,3-bis(2-methylphenoxy)- |

| meta- | m-Cresol (B1676322) | 1,3-Dichloro-2-propanol, NaOH, Ethanol, Reflux | 2-Propanol, 1,3-bis(3-methylphenoxy)- |

| para- | p-Cresol | 1,3-Dichloro-2-propanol, NaOH, Ethanol, Reflux | 2-Propanol, 1,3-bis(4-methylphenoxy)- |

Impact of Substituent Effects on Molecular Architecture and Reactivity

The position of the methyl group on the phenoxy rings has a significant impact on the molecular architecture and reactivity of the 2-propanol, 1,3-bis(methylphenoxy)- analogues. These effects can be attributed to a combination of electronic and steric factors.

Electronic Effects: The methyl group is an electron-donating group, which can influence the electron density of the aromatic ring and the phenoxy oxygen. This, in turn, affects the reactivity of the molecule. For example, in electrophilic aromatic substitution reactions, the methyl group activates the ortho and para positions relative to itself. stackexchange.com

Steric Effects: The steric hindrance caused by the methyl group, particularly in the ortho position, can influence the conformation of the molecule and the accessibility of the reactive sites. This can affect reaction rates and the stereochemical outcome of reactions. Bulky groups can provide steric hindrance that stabilizes the structure against thermal degradation. longdom.org

| Isomer | Electronic Effect of Methyl Group | Steric Hindrance | Expected Impact on Reactivity |

|---|---|---|---|

| ortho- | Electron-donating, activating the aromatic ring. | High, due to proximity to the ether linkage. | May hinder reactions at the ether linkage due to steric bulk. |

| meta- | Electron-donating, moderately activating the aromatic ring. | Moderate. | Balanced electronic and steric effects. |

| para- | Electron-donating, activating the aromatic ring. | Low, as it is distant from the ether linkage. | Reactivity primarily influenced by electronic effects. |

Stereoselective Synthesis of Chiral 2-Propanol, 1,3-bis(3-methylphenoxy)- Derivatives

The central carbon atom of the propanol (B110389) backbone in 2-propanol, 1,3-bis(3-methylphenoxy)- is a prochiral center. The introduction of different substituents at the 1 and 3 positions can lead to chirality. Furthermore, the 2-hydroxyl group can be a stereocenter. The synthesis of enantiomerically pure derivatives is of significant interest for applications in asymmetric synthesis and materials science.

Enantioselective Synthesis and Resolution Methods

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the kinetic resolution of alcohols through enantioselective acylation or hydrolysis. For instance, the kinetic resolution of a similar compound, 1-chloro-3-(1-naphthyloxy)-2-propanol, has been successfully achieved using lipases. nih.gov This suggests that a similar enzymatic approach could be applied to resolve racemic 2-propanol, 1,3-bis(3-methylphenoxy)-.

Chiral Recognition and Stereochemical Control in Reactions

Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. This principle is fundamental to enantioselective synthesis and separation. In the context of 2-propanol, 1,3-bis(3-methylphenoxy)- derivatives, chiral recognition can be exploited in several ways:

Asymmetric Catalysis: A chiral catalyst can preferentially bind to one enantiomer of a racemic substrate, leading to the selective formation of a single product enantiomer.

Chiral Chromatography: Chiral stationary phases in chromatography columns can be used to separate enantiomers based on their differential interactions with the chiral selector.

Supramolecular Chemistry: The formation of diastereomeric complexes between a chiral host molecule and the enantiomers of a chiral guest can be used for their separation. The self-recognition of enantiomers is an intriguing case of enantiorecognition that leads to the formation of homo- and heterochiral complexes. sigmaaldrich.com

Stereochemical control in reactions involving chiral 2-propanol, 1,3-bis(3-methylphenoxy)- derivatives is crucial for obtaining the desired stereoisomer. The stereochemical outcome of a reaction can be influenced by the choice of reagents, catalysts, and reaction conditions.

Comparative Analysis of Reactivity and Structural Features Across Analogues

A comparative analysis of the positional isomers of 2-propanol, 1,3-bis(methylphenoxy)- reveals the profound influence of the methyl group's position on the molecule's properties.

Structural Features:

Molecular Symmetry: The para-isomer possesses the highest degree of symmetry, which can influence its packing in the solid state and, consequently, its melting point.

Conformational Flexibility: The ortho-isomer is expected to have restricted rotation around the aryl-oxygen bond due to steric hindrance from the methyl group, leading to a more rigid conformation compared to the meta- and para-isomers.

Reactivity:

Nucleophilicity of the Hydroxyl Group: The electronic effects of the methyl group can subtly influence the acidity of the 2-hydroxyl group. The electron-donating nature of the methyl group would slightly increase the electron density on the oxygen, potentially making it a stronger nucleophile but a weaker acid.

Reactivity of the Aromatic Rings: The position of the methyl group directs the outcome of electrophilic aromatic substitution reactions. The ortho- and para-positions relative to the methyl group and the ether linkage are activated.

| Property | ortho-Isomer | meta-Isomer | para-Isomer |

|---|---|---|---|

| Melting Point | Expected to be different from meta and para due to different packing efficiency. | Generally expected to have the lowest melting point among the three isomers. | Expected to have the highest melting point due to higher symmetry and better crystal packing. |

| Boiling Point | Expected to be similar to the other isomers, with minor variations. | Expected to be similar to the other isomers, with minor variations. | Expected to be similar to the other isomers, with minor variations. |

| 1H NMR (Aromatic Region) | Complex splitting pattern due to the ortho-methyl group. | Distinct splitting pattern characteristic of meta-substitution. | Simpler, more symmetric splitting pattern (e.g., two doublets). |

| Reactivity in Ether Cleavage | Potentially slower due to steric hindrance around the ether linkage. | Intermediate reactivity. | Potentially faster due to less steric hindrance. |

Molecular Interactions and Supramolecular Assembly Involving 2 Propanol, 1,3 Bis 3 Methylphenoxy

Hydrogen Bonding Networks and Their Influence on Solid-State Structures

The central hydroxyl (-OH) group of the 2-propanol backbone is the primary site for hydrogen bonding, a directional interaction crucial in the formation of extended networks in the solid state. In analogous structures, such as other ether alcohols, intermolecular hydrogen bonds predominantly form between the hydroxyl groups of adjacent molecules (OH···OH), creating chains or more complex three-dimensional arrays. mdpi.com The ether oxygen atoms within the 1,3-bis(3-methylphenoxy)- structure can also act as hydrogen bond acceptors (OH···O-ether), further contributing to the stability and complexity of the resulting network. mdpi.com

The nature of these hydrogen-bonding motifs significantly influences the conformation of the molecule. For instance, in related phenoxypropionic acids, a catemer hydrogen-bonding motif is associated with an antiplanar conformation relative to the ether group, while cyclic dimer formation is linked to a synplanar conformation. psu.edu While direct crystallographic data for 2-Propanol, 1,3-bis(3-methylphenoxy)- is not available, it is reasonable to infer that similar conformational dependencies on the hydrogen bond network exist. The competition and balance between different hydrogen bond donors and acceptors are critical in determining the final crystal packing.

Table 1: Potential Hydrogen Bond Interactions in 2-Propanol, 1,3-bis(3-methylphenoxy)-

| Donor | Acceptor | Type of Interaction |

| Hydroxyl (-OH) | Hydroxyl (-OH) | Intermolecular |

| Hydroxyl (-OH) | Ether Oxygen (-O-) | Intermolecular |

Non-Covalent Interactions (e.g., π-π stacking, Van der Waals forces, C-H···π interactions)

Beyond hydrogen bonding, a variety of weaker non-covalent forces contribute to the supramolecular assembly of 2-Propanol, 1,3-bis(3-methylphenoxy)-. The two aromatic rings of the methylphenoxy groups are capable of engaging in π-π stacking interactions. These interactions, which are a combination of dispersion and electrostatic forces, occur when the planes of the aromatic rings align face-to-face, often in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. libretexts.orgresearchgate.net The stability of these interactions is influenced by substituents on the aromatic ring; however, the primary driving force is often the interaction between the π-electron clouds. acs.orgscirp.org In systems with multiple aromatic rings, these stacking interactions can lead to the formation of one-dimensional chains or more complex aggregates. mdpi.com

Table 2: Key Non-Covalent Interactions and Their General Characteristics

| Interaction Type | Description | Typical Energy (kcal/mol) |

| π-π Stacking | Attraction between aromatic rings | 1-5 |

| C-H···π Interaction | Weak hydrogen bond between a C-H group and a π-system | 0.5-2.5 |

| Van der Waals Forces | Non-specific attractive or repulsive forces | < 1 |

Self-Assembly Principles and Controlled Aggregation Phenomena

The self-assembly of 2-Propanol, 1,3-bis(3-methylphenoxy)- into ordered supramolecular structures is a thermodynamically driven process governed by the sum of the stabilizing non-covalent interactions. The flexibility of the propanol (B110389) backbone allows the molecule to adopt various conformations to optimize these interactions in the solid state. rsc.org The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking and C-H···π interactions dictates the final aggregated structure.

In related flexible molecules, such as polyarylene ethers, self-assembly can be controlled to produce specific morphologies. nih.gov While specific studies on the controlled aggregation of 2-Propanol, 1,3-bis(3-methylphenoxy)- have not been reported, the principles of balancing directional and flexible components to achieve desired architectures are applicable. researchgate.net The presence of both hydrogen-bonding sites and aromatic surfaces suggests that this molecule could form various aggregated structures, from simple dimers to more complex, extended networks, depending on the conditions of crystallization or assembly.

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule through non-covalent interactions. wikipedia.org The structure of 2-Propanol, 1,3-bis(3-methylphenoxy)-, with its flexible backbone and aromatic moieties, suggests potential for participation in host-guest phenomena. The two methylphenoxy groups could form a cleft-like binding pocket capable of accommodating small guest molecules through a combination of π-π stacking and C-H···π interactions.

Crown ethers, which are also flexible ether molecules, are well-known hosts for a variety of guest ions and neutral molecules. wikipedia.orgmdpi.com While 2-Propanol, 1,3-bis(3-methylphenoxy)- does not form a macrocyclic structure like a crown ether, the cooperative action of its binding sites could lead to the formation of inclusion-type complexes. researchgate.net Conversely, the central hydroxyl group could interact with suitable host molecules, allowing the entire molecule to act as a guest. To date, specific host-guest complexation studies involving this compound have not been documented in the literature.

Emerging Research Applications and Advanced Materials Integration of 2 Propanol, 1,3 Bis 3 Methylphenoxy

Utilization as a Molecular Scaffold in Polymer Chemistry and Functional Materials

The distinct structure of "2-Propanol, 1,3-bis(3-methylphenoxy)-" featuring a central propanol (B110389) backbone flanked by two methylphenoxy groups, makes it an intriguing candidate as a molecular scaffold. This architecture allows for the synthesis of polymers and functional materials with precisely controlled properties. The hydroxyl group on the propanol unit can serve as a reactive site for polymerization or for grafting onto other polymer chains. The two aromatic rings, each with a methyl substituent, introduce a degree of rigidity and hydrophobicity, which can influence the thermal and mechanical properties of the resulting materials.

While direct research on the use of "2-Propanol, 1,3-bis(3-methylphenoxy)-" as a monomer is limited, analogous compounds have been successfully incorporated into polymer structures. For instance, related di-functional molecules are employed in the synthesis of polyesters, polyethers, and polyurethanes. The introduction of such aromatic diether diols can enhance the thermal stability and chemical resistance of the final polymer.

Table 1: Potential Polymer Systems Incorporating "2-Propanol, 1,3-bis(3-methylphenoxy)-"

| Polymer Type | Potential Monomer/Scaffold Role | Expected Properties of Resulting Polymer |

| Polyesters | Diol monomer in condensation polymerization | Enhanced thermal stability, improved solubility in organic solvents |

| Polyurethanes | Chain extender or diol component | Increased rigidity and hardness, potential for creating thermoplastic elastomers |

| Epoxy Resins | Curing agent or modifier | Improved toughness and flexibility, reduced brittleness |

| Polycarbonates | Bisphenol alternative | High refractive index, good thermal properties |

The integration of "2-Propanol, 1,3-bis(3-methylphenoxy)-" into functional materials extends to their use as additives. Similar structures, like 1,3-diphenoxy-2-propanol, have been investigated as heat stabilizers and flow modifiers in polymer melts, such as hot melt adhesives and coatings. google.com The phenoxy groups are thought to contribute to antioxidant properties, protecting the polymer from thermal degradation. google.com

Role in the Development of Specialty Chemicals and Chemical Intermediates

"2-Propanol, 1,3-bis(3-methylphenoxy)-" holds potential as a versatile intermediate in the synthesis of a range of specialty chemicals. Its structure can be chemically modified at several positions—the hydroxyl group and the aromatic rings—to produce a variety of derivatives with tailored functionalities.

The synthesis of this compound and its analogs can be achieved through several established chemical routes. A common method involves the reaction of a glycerol (B35011) derivative with the corresponding phenol. For example, the synthesis of similar aryloxypropanol compounds has been documented. prepchem.comgoogle.com

Table 2: Potential Synthetic Pathways and Derivatives

| Starting Materials | Reaction Type | Potential Derivative | Potential Application of Derivative |

| 3-Methylphenol and Epichlorohydrin | Williamson ether synthesis | "2-Propanol, 1,3-bis(3-methylphenoxy)-" | Base molecule for further functionalization |

| "2-Propanol, 1,3-bis(3-methylphenoxy)-" and a carboxylic acid | Esterification | Ester derivative | Plasticizers, lubricants, fragrance components |

| "2-Propanol, 1,3-bis(3-methylphenoxy)-" and an isocyanate | Urethane formation | Urethane derivative | Monomers for polyurethanes, coatings |

| "2-Propanol, 1,3-bis(3-methylphenoxy)-" | Oxidation | Ketone derivative | Intermediate for further synthesis |

The use of related phenoxy propanol structures as solvents in industrial applications is well-documented. For example, 1-(2-methylphenoxy)-2-propanol is utilized as a solvent in the coatings, adhesives, and sealants industries due to its ability to dissolve a wide range of resins and polymers. lookchem.com Its low toxicity and mild odor make it a favorable choice in various formulations. lookchem.com While "2-Propanol, 1,3-bis(3-methylphenoxy)-" is a larger molecule, its structural similarities suggest it could be explored for similar high-performance solvent applications where specific solubility characteristics are required.

Innovative Applications in Catalysis and Reaction Design

The potential of "2-Propanol, 1,3-bis(3-methylphenoxy)-" in the field of catalysis is an area ripe for exploration. The core structure can be modified to create ligands for metal-based catalysts. The oxygen atoms of the ether and alcohol functionalities can act as coordination sites for metal ions. Furthermore, the aromatic rings can be functionalized with other donor groups to create multidentate ligands.

The design of such ligands could lead to catalysts with high selectivity and activity for a variety of organic transformations. For instance, chiral versions of this molecule could be synthesized to act as ligands in asymmetric catalysis, a critical technology in the pharmaceutical and fine chemical industries. Research on ProPhenol ligands, which share some structural similarities, has shown that their metal complexes can facilitate a broad range of asymmetric reactions. nih.gov

Titanium and vanadium complexes with phenoxy-imine and phenoxy-amine ligands have been successfully applied in the ring-opening polymerization of cyclic esters. mdpi.com This demonstrates the principle of using phenoxy-containing ligands to create effective catalysts. By analogy, "2-Propanol, 1,3-bis(3-methylphenoxy)-" could serve as a precursor to a new class of ligands for polymerization and other catalytic processes. The steric and electronic properties of the ligand, influenced by the methyl groups on the phenoxy rings, could be fine-tuned to control the catalytic activity and selectivity.

Interdisciplinary Research Frontiers and Future Directions for the Compound

The future of "2-Propanol, 1,3-bis(3-methylphenoxy)-" research lies at the intersection of several scientific disciplines. Its unique combination of a flexible propanol core and rigid aromatic side groups makes it a compelling target for further investigation.

Key areas for future research include:

Advanced Polymer Synthesis: Systematic studies are needed to explore its use as a monomer in various polymerization reactions. The resulting polymers should be characterized to understand the impact of its structure on their thermal, mechanical, and optical properties.

Biomaterials Science: The biocompatibility of polymers and materials derived from "2-Propanol, 1,3-bis(3-methylphenoxy)-" could be investigated for potential applications in drug delivery, tissue engineering, and medical devices. The controlled degradation of polyesters incorporating this unit could be of particular interest.

Supramolecular Chemistry: The ability of this molecule to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, could be harnessed to create self-assembling systems and functional supramolecular materials.

Computational Chemistry: Molecular modeling and density functional theory (DFT) calculations can be employed to predict the properties of polymers and materials containing "2-Propanol, 1,3-bis(3-methylphenoxy)-" and to guide the design of new catalysts based on this scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Propanol, 1,3-bis(3-methylphenoxy)-, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can be achieved via nucleophilic substitution between 3-methylphenol and a dihalopropanol derivative (e.g., 1,3-dichloro-2-propanol) under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like DMF or THF facilitates ether bond formation . Optimization involves monitoring reaction kinetics via NMR or FT-IR to track alkoxide intermediate formation. Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. How can the structural integrity of 2-Propanol, 1,3-bis(3-methylphenoxy)- be validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Verify phenolic proton absence (δ 5.0–6.0 ppm) and confirm ether linkages (δ 3.5–4.5 ppm for –O–CH₂– groups).

- FT-IR : Look for C-O-C stretches (~1,100 cm⁻¹) and hydroxyl (-OH) absorption (~3,400 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS (HRMS).

Q. What solvent systems are suitable for recrystallizing 2-Propanol, 1,3-bis(3-methylphenoxy)-?

- Methodological Answer : Due to its polar hydroxyl and aromatic ether groups, mixed solvents like ethanol/water or acetone/hexane are effective. Solubility tests at varying temperatures (25–60°C) can identify optimal recrystallization conditions. Differential Scanning Calorimetry (DSC) helps determine melting points and phase transitions .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound’s thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization)?

- Methodological Answer : Compare derivatives using static vapor pressure measurement techniques. For example, the vaporization enthalpy (Δl_gH°) of 1,3-bis(2,2,2-trifluoroethoxy)-2-propanol was determined via static method experiments at 298.15 K . Apply the Clausius-Clapeyron equation to extrapolate data for 3-methylphenoxy-substituted analogs. Computational methods (e.g., COSMO-RS) can predict activity coefficients and phase behavior.

Q. What mechanistic insights exist for the coordination chemistry of 2-Propanol, 1,3-bis(3-methylphenoxy)- with transition metals?

- Methodological Answer : Study metal chelation via UV-Vis titration and Job’s method to determine stoichiometry. For iron(III), monitor absorbance shifts at 400–500 nm, as seen in analogous 1,3-bis(tris(hydroxymethyl)methylamino)-2-propanol complexes . X-ray crystallography or EXAFS can elucidate binding geometries. Competitive binding assays with EDTA help quantify stability constants.

Q. How do steric effects from 3-methylphenoxy groups impact the compound’s reactivity in polymerization or crosslinking applications?

- Methodological Answer : Conduct kinetic studies using model reactions (e.g., epoxy ring-opening polymerization). Compare reaction rates with less sterically hindered analogs (e.g., 1,3-diglycidyl glycerol ether) via GPC or rheometry . Molecular dynamics simulations can model steric hindrance effects on activation energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.